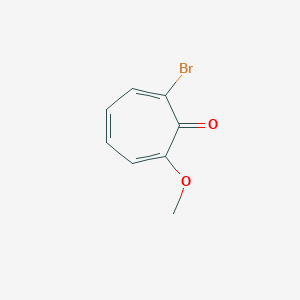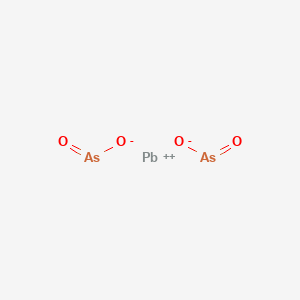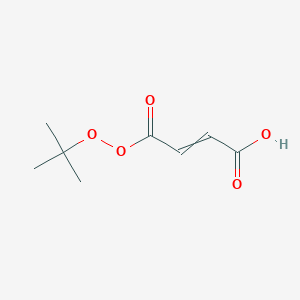![molecular formula C7H10N2 B156321 (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile CAS No. 133366-32-2](/img/structure/B156321.png)
(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-Azabicyclo[221]heptane-3-carbonitrile is a nitrogen-containing heterocyclic compound with a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反应分析
Types of Reactions
(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the nitrogen-containing ring structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can produce oxygenated derivatives of the compound, while reduction reactions can yield different nitrogen-containing bicyclic structures.
科学研究应用
(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile has several scientific research applications:
Biology: It is used in the study of biological systems and as a building block for bioactive compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is another nitrogen-containing bicyclic structure with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: This scaffold is the central core of tropane alkaloids, which display a wide array of biological activities.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds are synthesized via organocatalytic formal [4 + 2] cycloaddition reactions and have unique structural features.
Uniqueness
(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group, which can be further functionalized to introduce various functional groups. This makes it a versatile building block in organic synthesis and a valuable compound in scientific research.
属性
IUPAC Name |
(3R,4S)-1-azabicyclo[2.2.1]heptane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-3-7-5-9-2-1-6(7)4-9/h6-7H,1-2,4-5H2/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUUHBCMMOTPG-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]1[C@H](C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














